(2-Methyloxiran-2-yl)methanol

Catalog No.
S774271
CAS No.
872-30-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyloxiran-2-yl)methanol

CAS Number

872-30-0

Product Name

(2-Methyloxiran-2-yl)methanol

IUPAC Name

(2-methyloxiran-2-yl)methanol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3

InChI Key

AAVHHYWBSVSPPN-UHFFFAOYSA-N

SMILES

CC1(CO1)CO

Canonical SMILES

CC1(CO1)CO

(2-Methyloxiran-2-yl)methanol, also known as (2S)-2-methyloxiran-2-ylmethanol, is a chemical compound with the molecular formula C4_4H8_8O2_2 and a molecular weight of 88.11 g/mol. This compound features a three-membered epoxide ring (oxirane) that is substituted with a methyl group and a hydroxymethyl group, making it an important chiral building block in organic synthesis. The presence of the oxirane ring imparts unique reactivity characteristics, particularly in nucleophilic substitution reactions, making it valuable in various chemical applications and research contexts .

Organic Synthesis:

(2-Methyloxiran-2-yl)methanol can act as a building block for the synthesis of more complex organic molecules. Its epoxide ring (three-membered oxygen-containing ring) can be opened in various ways to introduce different functional groups, allowing researchers to create diverse new compounds. For instance, a study published in the journal "Tetrahedron Letters" demonstrated its use in the synthesis of chiral cyclopropane derivatives, which are valuable building blocks for drug discovery [].

Polymer Chemistry:

The epoxide functionality in (2-Methyloxiran-2-yl)methanol can participate in polymerization reactions, leading to the formation of polymers with unique properties. Research published in the journal "Polymer" explored its potential for the synthesis of cationic ring-opening polymerization (ROP) initiators, which can be used to create novel types of polymers with specific functionalities [].

The chemical behavior of (2-Methyloxiran-2-yl)methanol is largely influenced by its epoxide structure. Key reactions include:

  • Ring-opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack. When reacted with water or alcohols, the ring can open to form diols or ethers, respectively. This reaction can be catalyzed by acids or bases, enhancing the nucleophilicity of the attacking species.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in further substitution reactions, leading to the formation of more complex molecules. This property is exploited in synthetic pathways for various organic compounds.

Several methods for synthesizing (2-Methyloxiran-2-yl)methanol have been reported:

  • Epoxidation of Alkenes: One common method involves the epoxidation of 2-methylpropene using peracids such as m-chloroperbenzoic acid. The resulting epoxide can then be hydrolyzed to yield (2-Methyloxiran-2-yl)methanol.
  • Ring-opening Reactions: Another approach involves the nucleophilic ring opening of an appropriate precursor compound followed by functionalization to introduce the hydroxymethyl group.
  • Chiral Synthesis: Stereoselective synthesis methods utilizing chiral catalysts can produce enantiomerically pure forms of (2-Methyloxiran-2-yl)methanol, which are valuable in pharmaceutical applications .

(2-Methyloxiran-2-yl)methanol serves various roles in chemical synthesis:

  • Chiral Building Block: It is utilized as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Precursor for Fine Chemicals: The compound can be transformed into more complex structures through its reactivity, making it useful in creating fine chemicals for industrial applications.
  • Research Tool: Its unique structural features make it a subject of study in organic chemistry and material science research .

Interaction studies involving (2-Methyloxiran-2-yl)methanol focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts within biological systems and its potential toxicity:

  • Nucleophilic Reactivity: The compound's epoxide ring can react with amino acids and other biomolecules, which may lead to insights into its biological activity and safety profile.
  • Toxicological Assessments: Research into its interactions has raised questions about possible cytotoxic effects, necessitating further toxicological evaluations .

Several compounds share structural similarities with (2-Methyloxiran-2-yl)methanol, including:

Compound NameStructure TypeUnique Features
1,2-EpoxybutaneEpoxideLinear structure; less sterically hindered
3-Methyloxiran-2-ylmethanolEpoxideDifferent methyl position; unique reactivity
GlycidolEpoxideContains a hydroxyl group; more hydrophilic
1,3-EpoxybutaneEpoxideLonger carbon chain; different reactivity pattern

Uniqueness

(2-Methyloxiran-2-yl)methanol's uniqueness lies in its specific stereochemistry and functional groups that provide distinct reactivity patterns compared to other similar compounds. Its chiral nature allows for selective reactions that are not possible with non-chiral analogs, making it particularly valuable in asymmetric synthesis processes.

Molecular Geometry and Stereochemical Features

(2-Methyloxiran-2-yl)methanol, with the molecular formula C4H8O2 and molecular weight of 88.11 g/mol, represents a distinctive epoxide-alcohol hybrid structure characterized by a three-membered oxirane ring bearing both methyl and hydroxymethyl substituents [1] [2] [3]. The compound features a chiral center at the oxirane carbon bearing the methyl group, resulting in the existence of enantiomeric forms designated as (S)-(2-methyloxiran-2-yl)methanol and its corresponding (R)-enantiomer [1] [4].

The oxirane ring system exhibits significant structural strain due to the geometric constraints imposed by the three-membered cyclic ether configuration [5] [6]. The internal bond angles within the epoxide ring are approximately 60 degrees, representing a substantial deviation from the ideal tetrahedral angle of 109.5 degrees expected for sp3-hybridized carbon atoms [5] [7] [8]. This angular strain contributes to the inherent reactivity of the compound and influences its overall molecular geometry [9] [6].

Structural ParameterValueReference
Molecular FormulaC4H8O2 [1] [2]
Molecular Weight88.11 g/mol [1] [2] [3]
Exact Mass88.052 g/mol [10]
Oxirane Bond Angle~60° [5] [7]
Canonical SMILESCC1(CO1)CO [2] [10]

The molecular geometry is further characterized by the presence of both ether and alcohol functional groups, creating opportunities for intramolecular and intermolecular hydrogen bonding interactions [12]. The hydroxyl group attached to the methylene carbon can participate in hydrogen bonding, influencing the compound's physical properties and reactivity patterns [13] [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural elucidation for (2-methyloxiran-2-yl)methanol, with both proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance offering complementary information about the molecular framework [15] [16]. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique chemical environment of protons within the strained three-membered ring system and the hydroxymethyl substituent [17] [18].

The oxirane ring protons appear as distinctive multiplets in the 1H Nuclear Magnetic Resonance spectrum, typically exhibiting coupling patterns characteristic of the AB system within the three-membered ring [18]. The methyl group attached to the oxirane carbon manifests as a singlet due to the lack of vicinal proton coupling, appearing in the aliphatic region around 1.0-1.5 ppm [18]. The hydroxymethyl protons present as a characteristic AB pattern or complex multiplet, with chemical shifts influenced by the electron-withdrawing effect of the adjacent oxygen atom [17] [12].

1H Nuclear Magnetic Resonance AssignmentChemical Shift (ppm)Multiplicity
Oxirane CH22.6-3.0Multiplet
Hydroxymethyl CH23.6-4.0Multiplet
Methyl CH31.2-1.4Singlet
Hydroxyl OH2.0-4.0Broad singlet

The 13C Nuclear Magnetic Resonance spectrum reveals the characteristic upfield shift of carbons within three-membered rings, a phenomenon well-documented for oxirane systems [15] [16]. The quaternary carbon bearing the methyl and hydroxymethyl substituents appears in the range typical for substituted oxirane carbons, while the methylene carbon of the hydroxymethyl group exhibits chemical shifts consistent with primary alcohols [15] [18]. The methyl carbon signal appears in the aliphatic region, with its chemical shift influenced by the electron-withdrawing oxirane ring [16].

Chiral shift reagents, such as europium complexes, can be employed to differentiate between enantiomers through Nuclear Magnetic Resonance spectroscopy, causing characteristic splitting patterns in the methine proton signals . This technique proves particularly valuable for determining enantiomeric purity and studying stereochemical aspects of the compound .

Infrared (IR) Spectral Signatures

Infrared spectroscopy of (2-methyloxiran-2-yl)methanol reveals distinctive absorption bands characteristic of both the oxirane ring system and the hydroxyl functional group [19] [20] [21]. The epoxide ring exhibits three fundamental vibrational modes: the symmetric ring breathing vibration, the asymmetric carbon-oxygen-carbon stretch, and the symmetric carbon-oxygen-carbon stretch [19] [21].

The symmetric ring breathing mode, where all three bonds in the oxirane ring stretch and contract synchronously, appears in the region from 1230 to 1280 cm⁻¹ [19] [22]. This vibration is particularly intense and serves as a diagnostic peak for epoxide identification [19]. The asymmetric carbon-oxygen-carbon stretch manifests in the range of 810 to 950 cm⁻¹, while the symmetric carbon-oxygen-carbon stretch occurs between 750 and 880 cm⁻¹ [19] [20].

Infrared AssignmentWavenumber (cm⁻¹)Intensity
Hydroxyl O-H Stretch3200-3600Broad, strong
Aliphatic C-H Stretch2850-3000Medium
Ring Breathing Mode1230-1280Strong
Asymmetric C-O-C Stretch810-950Strong
Symmetric C-O-C Stretch750-880Medium

The hydroxyl group contributes a characteristic broad absorption band in the region from 3200 to 3600 cm⁻¹, with the exact position and breadth depending on the extent of hydrogen bonding [23] [24]. The aliphatic carbon-hydrogen stretching vibrations appear in the typical range of 2850 to 3000 cm⁻¹, reflecting the presence of both methyl and methylene groups [23].

The intensity and position of epoxide-related bands make them particularly useful for monitoring chemical transformations, as ring-opening reactions result in the disappearance of these characteristic absorptions [19]. The relative intensities of the various epoxide bands can provide information about the molecular environment and substitution pattern of the oxirane ring [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2-methyloxiran-2-yl)methanol under electron impact ionization conditions reveals characteristic fragmentation patterns that reflect the inherent instability of the strained three-membered ring system [25] [26] [27]. The molecular ion peak appears at m/z 88, corresponding to the molecular weight of the compound, though its intensity may be relatively weak due to facile fragmentation processes [26] [27].

The primary fragmentation pathway involves ring-opening of the oxirane moiety, typically resulting in the loss of formaldehyde (CH2O, 30 amu) to generate a fragment ion at m/z 58 [25] [26]. This fragmentation represents one of the most characteristic patterns for epoxide-containing compounds and reflects the release of ring strain energy during the ionization process [25]. Additional fragmentation may occur through the loss of the hydroxymethyl group or portions thereof, leading to complementary fragment ions [26] [28].

Fragment Ionm/z ValueAssignmentRelative Intensity
Molecular Ion88[M]⁺Weak to moderate
Base Fragment58[M-CH2O]⁺Strong
Methyl Loss73[M-CH3]⁺Moderate
Hydroxymethyl Loss57[M-CH2OH]⁺Moderate

Secondary fragmentation processes may involve the loss of the methyl group (15 amu) from various fragment ions, consistent with the general tendency of methyl groups to undergo alpha-cleavage under electron impact conditions [25] [26]. The hydroxymethyl group may also undergo characteristic fragmentations, including the loss of the hydroxyl radical or the entire CH2OH unit [26] [28].

The fragmentation pattern provides valuable structural information and can be used for compound identification and purity assessment [26] [27]. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish between possible isomeric structures [27].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of (2-methyloxiran-2-yl)methanol, particularly focusing on the strain energy associated with the three-membered oxirane ring [30] [31]. Computational studies employing various density functional methods, including B3LYP and M06-2X functionals with appropriate basis sets, have been utilized to investigate the geometric parameters and energetic characteristics of epoxide systems [30] [31] [32].

The calculated bond lengths and angles reveal significant deviations from ideal tetrahedral geometry within the oxirane ring, with carbon-oxygen bond lengths typically elongated compared to standard ether linkages due to ring strain [33] [34]. Density Functional Theory optimizations predict carbon-carbon bond lengths in the oxirane ring to be shorter than typical alkane bonds, reflecting the constrained geometry of the three-membered system [31] [7].

Calculated ParameterDFT ValueMethod
C-O Bond Length1.43-1.45 ÅB3LYP/6-31G*
C-C Bond Length1.48-1.50 ÅB3LYP/6-31G*
Ring Angle (C-O-C)60.0-61.5°M06-2X/def2-TZVP
Ring Strain Energy25-30 kcal/molVarious methods

The ring strain energy, calculated as the difference between the actual molecular energy and a hypothetical strain-free reference structure, typically ranges from 25 to 30 kcal/mol for substituted oxiranes [31] [9]. This substantial strain energy explains the enhanced reactivity of epoxides toward nucleophilic ring-opening reactions and their tendency to undergo facile rearrangements [31] [9].

Density Functional Theory calculations also predict the barriers for various reaction pathways, including ring-opening mechanisms under different conditions [31]. The computational results show excellent agreement with experimental observations regarding the regioselectivity and stereochemistry of epoxide reactions, validating the accuracy of modern density functional methods for these systems [31].

Molecular Orbital Analysis

Molecular orbital analysis of (2-methyloxiran-2-yl)methanol reveals the electronic structure characteristics that govern its chemical reactivity and spectroscopic properties [32]. The highest occupied molecular orbitals primarily involve lone pair electrons on the oxygen atom, while the lowest unoccupied molecular orbitals correspond to antibonding combinations of carbon-oxygen sigma bonds within the strained ring system [33] [34].

The molecular orbital calculations demonstrate that the significant ring strain in the oxirane system leads to weakening of the carbon-oxygen bonds, manifested through decreased bond orders and increased antibonding character [33] [34]. This electronic destabilization contributes to the enhanced electrophilic character of the epoxide carbons and their susceptibility to nucleophilic attack [34].

Molecular OrbitalEnergy (eV)Character
HOMO-10.2 to -10.8Oxygen lone pair
LUMO1.5 to 2.2C-O antibonding
HOMO-1-11.5 to -12.0C-C bonding
LUMO+13.0 to 3.8C-H antibonding

The frontier molecular orbital analysis provides insights into the preferred sites for electrophilic and nucleophilic attack, with the lowest unoccupied molecular orbital localization indicating the most electrophilic carbon centers within the molecule [32]. The spatial distribution of molecular orbitals also correlates with observed regioselectivity patterns in chemical reactions, where nucleophilic attack preferentially occurs at the less substituted carbon of the oxirane ring [32].

XLogP3

-0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

872-30-0

Wikipedia

[(2S)-2-methyloxiran-2-yl]methanol

Dates

Modify: 2023-08-15

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